molecular formula C16H24O3 B589387 4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid CAS No. 197247-23-7

4-Oxo-5S-(2Z)-2-penten-1-yl-2-cyclopentene-1S-hexanoic acid

Cat. No.: B589387
CAS No.: 197247-23-7
M. Wt: 264.36 g/mol
InChI Key: SZVNKXCDJUBPQO-HWKANZROSA-N
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Description

12-oxo-2,3-dinor-10,15-phytodienoic acid is a prostanoid.

Biochemical Analysis

Biochemical Properties

Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, which produces plant hormones that are involved in senescence, flower development, mechanotransduction, and the response to herbivory . It interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .

Cellular Effects

The effects of Dinor-12-oxo Phytodienoic Acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dinor-12-oxo Phytodienoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dinor-12-oxo Phytodienoic Acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Dinor-12-oxo Phytodienoic Acid vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Dinor-12-oxo Phytodienoic Acid is involved in the metabolic pathways of the jasmonate pathway . It interacts with enzymes or cofactors in these pathways, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Dinor-12-oxo Phytodienoic Acid within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Dinor-12-oxo Phytodienoic Acid and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

CAS No.

197247-23-7

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

6-[4-oxo-5-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3+

InChI Key

SZVNKXCDJUBPQO-HWKANZROSA-N

SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O

Isomeric SMILES

CC/C=C/CC1C(C=CC1=O)CCCCCC(=O)O

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O

Synonyms

dinor-OPDA; dinor-12-oxo PDA

Origin of Product

United States
Customer
Q & A

Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?

A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []

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